molecular formula C19H21N3 B10840696 2-(2-Phenyl-2-(piperazin-1-yl)ethyl)benzonitrile

2-(2-Phenyl-2-(piperazin-1-yl)ethyl)benzonitrile

Cat. No.: B10840696
M. Wt: 291.4 g/mol
InChI Key: FCHUPCOGZXEFDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-phenyl-2-(piperazin-1-yl)ethyl)benzonitrile is a chemical compound that has garnered interest in various fields of scientific research It is characterized by the presence of a benzonitrile group attached to a phenyl-piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-phenyl-2-(piperazin-1-yl)ethyl)benzonitrile typically involves the reaction of 2-chlorobenzonitrile with 1-phenylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-phenyl-2-(piperazin-1-yl)ethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(2-phenyl-2-(piperazin-1-yl)ethyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-phenyl-2-(piperazin-1-yl)ethyl)benzonitrile involves its interaction with specific molecular targets. It is known to bind to certain receptors in the brain, modulating neurotransmitter activity. This interaction can influence various signaling pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-phenyl-2-(piperazin-1-yl)ethyl)benzonitrile is unique due to its specific structural features that allow it to interact with a variety of biological targets. Its versatility in undergoing different chemical reactions also makes it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C19H21N3

Molecular Weight

291.4 g/mol

IUPAC Name

2-(2-phenyl-2-piperazin-1-ylethyl)benzonitrile

InChI

InChI=1S/C19H21N3/c20-15-18-9-5-4-8-17(18)14-19(16-6-2-1-3-7-16)22-12-10-21-11-13-22/h1-9,19,21H,10-14H2

InChI Key

FCHUPCOGZXEFDS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(CC2=CC=CC=C2C#N)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.